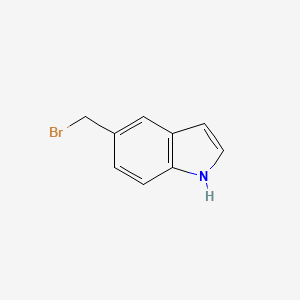

5-(bromomethyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTRNNMYNYHEJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromomethyl 1h Indole and Its Derivatives

Direct Bromomethylation Strategies on Indole (B1671886) Nuclei

Direct functionalization of the indole core presents an atom-economical approach to 5-(bromomethyl)-1H-indole. These methods focus on the selective introduction of the bromomethyl group onto the pre-formed indole ring system.

Regioselective Bromination Approaches at the C-5 Position

Achieving regioselective bromination at the C-5 position of the indole ring is a significant synthetic hurdle. The inherent electronic properties of the indole nucleus favor electrophilic substitution at the C-3 position. Consequently, direct bromination with agents like molecular bromine often leads to a mixture of isomers, with the 3-bromoindole being the major product.

To overcome this challenge, researchers have developed methodologies that enhance selectivity for the C-5 position. One approach involves the use of specific brominating agents and reaction conditions. For instance, while early attempts with molecular bromine in solvents like dichloromethane (B109758) or acetic acid resulted in poor selectivity, the use of N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) can improve the ratio of the desired 5-bromo isomer.

Recent advancements have demonstrated highly selective C-5 bromination of indolo[2,3-a]quinolizidine alkaloids by using pyridinium (B92312) tribromide in the presence of hydrochloric acid in methanol. chiba-u.jpresearchgate.net This method is noteworthy for its mild conditions and rapid reaction times. chiba-u.jp The proposed mechanism involves the in-situ generation of a C-3, C-5-dibrominated indolenine intermediate which then acts as the brominating agent. chiba-u.jp

Another strategy involves the introduction of a directing group on the indole nitrogen or at the C-3 position to steer the bromination to the desired C-5 position. rsc.org For example, the use of a removable pivaloyl group at the C-3 position has been shown to facilitate catalyst-controlled C-5 arylation, a principle that can be extended to halogenation. rsc.org

| Reagent/Catalyst | Substrate | Key Features | Reference |

| Pyridinium tribromide/HCl | Indolo[2,3-a]quinolizidine | High C-5 selectivity, mild conditions, fast reaction. | chiba-u.jpresearchgate.net |

| N-Bromosuccinimide (NBS) | Indole | Improved C-5 selectivity compared to Br2. | |

| Bromine/Acetic Acid | Methyl indole-3-carboxylate | Regioselective dibromination at C-5 and C-6. | nih.gov |

Radical Bromination Techniques for Side-Chain Functionalization

Radical bromination offers a distinct approach by targeting a pre-existing methyl group at the C-5 position for functionalization. This method is particularly useful for the synthesis of this compound from 5-methylindole. The reaction typically involves the use of a radical initiator, such as light or a chemical initiator like benzoyl peroxide, in conjunction with a brominating agent like N-bromosuccinimide (NBS). youtube.com

The mechanism proceeds via a radical chain reaction involving initiation, propagation, and termination steps. youtube.com The selectivity of radical bromination is a key advantage, with a strong preference for substitution at positions that lead to the most stable radical intermediate. In the case of 5-methylindole, the benzylic position of the methyl group is readily attacked to form a stable benzylic radical, which then reacts with the brominating agent to yield the desired this compound.

It is important to control the reaction conditions to avoid competing reactions, such as addition to the double bond of the pyrrole (B145914) ring. The use of NBS is particularly advantageous as it provides a low, steady concentration of bromine, which favors allylic and benzylic bromination over addition reactions. youtube.com

Indirect Synthetic Pathways via Precursor Functionalization

Indirect methods involve the construction of the this compound skeleton from precursors that already contain the bromomethyl group or a suitable precursor functional group.

Alkylation Reactions Utilizing Indole Derivatives

This strategy involves the alkylation of a suitable indole precursor at the C-5 position. One common approach is the Friedel-Crafts alkylation of an indole derivative with a reagent containing the bromomethyl group. However, direct alkylation of the indole ring can be challenging due to the high reactivity of the C-3 position.

A more controlled approach involves the use of pre-functionalized indoles. For instance, a Grignard reaction can be employed, where 5-bromoindole (B119039) is first converted into an indolylmagnesium bromide species. This nucleophilic intermediate can then react with an appropriate electrophile to introduce the desired side chain. iajps.com

Another versatile method is the palladium-catalyzed allylic alkylation of prochiral enolates, which allows for the construction of all-carbon quaternary stereocenters. nih.gov While not directly producing a bromomethyl group, this method can be adapted to introduce a functional group that can be subsequently converted to a bromomethyl group. For example, a C-3 brominated substrate has been shown to react chemoselectively in such reactions. nih.gov

| Reaction Type | Precursor | Reagent | Key Features | Reference |

| Friedel-Crafts Alkylation | Indole | Bromomethylating agent | Can be challenging due to C-3 reactivity. | beilstein-journals.org |

| Grignard Reaction | 5-Bromoindole | Electrophile | Controlled introduction of side chain. | iajps.com |

| Palladium-Catalyzed Allylic Alkylation | β-amidoester | Pd2(pmdba)3, Ligand | Enantioselective, chemoselective. | nih.gov |

| Alkylation under PTC | 5-Bromo-isatin | Alkylating agent | Used for synthesis of new heterocyclic systems. imist.maresearchgate.net | imist.maresearchgate.net |

Cyclization Reactions for Constructing the Indole Core with Bromomethyl Substituents

Several named reactions can be employed to construct the indole ring from acyclic precursors that already contain the bromomethyl substituent on the aromatic ring. The Fischer indole synthesis is a classic and widely used method. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriately substituted phenylhydrazine (B124118) and an aldehyde or ketone. To synthesize a this compound derivative, one would start with a (4-(bromomethyl)phenyl)hydrazine.

The Bischler-Möhlau indole synthesis is another powerful tool, involving the reaction of an α-halo-ketone with an aniline (B41778) in the presence of an acid catalyst. researchgate.net For the synthesis of a 5-(bromomethyl)indole, a 4-(bromomethyl)aniline (B1589297) would be a suitable starting material.

More recently, bromocyclization has been explored as a route to produce 5-bromo derivatives of indole phytoalexins. beilstein-archives.org This method involves the electrophilic cyclization of a thiourea (B124793) derivative using bromine, where bromine acts as the cyclization reagent. beilstein-archives.org

Protective Group Strategies in this compound Synthesis

The reactivity of the indole nitrogen (N-H) often necessitates the use of protecting groups during the synthesis of this compound. jocpr.com The N-H proton is acidic and can interfere with various reaction conditions, particularly those involving strong bases or organometallic reagents.

Common protecting groups for the indole nitrogen include sulfonyl groups (e.g., tosyl, benzenesulfonyl), carbamates (e.g., Boc, Cbz), and silyl (B83357) groups (e.g., SEM). researchgate.netmdpi.com The choice of protecting group depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.

For instance, the 2-phenylsulfonylethyl group has been shown to be a useful protecting group for the indole nitrogen as it can be readily removed under basic conditions. researchgate.net In syntheses involving bromination, the protecting group can also influence the regioselectivity of the reaction. For example, protection of the indole nitrogen is often a prerequisite for achieving selective bromination at the C-6 position by deactivating the pyrrole ring towards electrophilic attack. nih.gov The use of a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group has been reported in the synthesis of 5-bromo-1H-pyrrole-2-carboxylate, which can be a precursor to indole derivatives. mdpi.com

The strategic application and removal of protecting groups are crucial for the successful synthesis of complex indole derivatives, allowing for the selective functionalization of different positions on the indole ring. jocpr.com

Selective Deprotection Techniques

The removal of the N-protecting group is a critical final step in many synthetic routes. The conditions for deprotection must be chosen carefully to be effective without affecting other functional groups.

For the widely used arylsulfonyl groups, deprotection can be challenging due to their stability. researchgate.net However, methods have been developed for their removal. Reductive cleavage using agents like samarium(II) iodide (SmI2) with an amine and water can instantaneously deprotect tosylamides. researchgate.net Another approach involves treatment with a strong acid, such as trifluoromethanesulfonic acid, which can achieve chemoselective hydrolysis of N-arylsulfonamides. researchgate.net For N-pivaloylindoles, which are notoriously difficult to deprotect, the use of lithium diisopropylamide (LDA) has proven to be an efficient method. mdpi.org The mesitylenesulfonyl (Mts) group, another sulfonyl-type protection, can be readily cleaved under HF conditions. umn.edu A green and practical method for the N-detosylation of indoles involves using potassium hydroxide (B78521) in a mixture of THF and water with a phase transfer catalyst. acs.org This method is particularly advantageous as it avoids the formation of toxic byproducts. acs.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules.

Lewis Acid Catalysis in Bromomethylation and Subsequent Transformations

Lewis acids are instrumental in activating electrophiles, thereby facilitating their reaction with nucleophiles like indole. organic-chemistry.org In the context of indole chemistry, Lewis acids can catalyze a variety of transformations, including Friedel-Crafts type reactions and cyclizations. organic-chemistry.orgbeilstein-journals.org For instance, the reaction of indoles with aldehydes or ketones to form bis(indolyl)methanes is often catalyzed by Lewis acids. beilstein-journals.org

While direct Lewis acid-catalyzed bromomethylation of the indole nucleus is less commonly detailed, the principles of Lewis acid catalysis are central to related transformations. Lewis acids can activate a brominating agent or a formaldehyde (B43269) equivalent, facilitating electrophilic attack at the electron-rich C3 position of the indole or at other positions depending on the directing effects of existing substituents and the specific Lewis acid used. For example, the borylation of indoles can be catalyzed by Lewis acids like pentafluoroborane in conjunction with catecholborane. researchgate.net

Furthermore, Lewis acids are crucial in subsequent transformations of indole derivatives. For example, the pyrazole (B372694) auxiliary group, which can be used in the synthesis of spiroindolenines, can be removed by Lewis acid-catalyzed hydrolysis. nih.gov Boron trichloride, a Lewis acid, has been shown to catalyze the N-carboxamidation of indoles with isocyanates. cardiff.ac.uk

Phase Transfer Catalysis for Alkylation Reactions

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. thieme-connect.com This methodology is particularly well-suited for the N-alkylation of indoles. thieme-connect.com

In a typical PTC setup for N-alkylation, the indole is deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) in the organic phase. researchgate.net The resulting indole anion is then paired with a phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or triethylbenzylammonium chloride (TEBAC). researchgate.netphasetransfer.com This ion pair is soluble in the organic phase and readily reacts with an alkylating agent. The use of PTC offers several advantages, including mild reaction conditions, the use of inexpensive bases, and often improved yields and selectivity. thieme-connect.comphasetransfer.com For example, N-substituted derivatives of indole-3-aldehydes have been conveniently prepared using TEBAC as a phase transfer catalyst in acetonitrile (B52724) at room temperature. researchgate.net The synthesis of new 5-bromo-1H-indole-2,3-dione derivatives has also utilized alkylation reactions under phase transfer catalysis conditions. researchgate.net

Table 2: Phase Transfer Catalysts in Indole Alkylation

| Catalyst | Reaction Type | Base | Solvent | Key Advantages |

|---|---|---|---|---|

| Triethylbenzylammonium chloride (TEBAC) | N-alkylation of indole-3-aldehydes | K₂CO₃ | Acetonitrile | Simple and convenient procedure at room temperature. researchgate.net |

| Tetrabutylammonium bromide (TBAB) | General N-alkylation | KOH/NaOH | Various organic solvents | Common and effective catalyst for a wide range of alkylations. |

| Pyridinophanes | N-alkylation | - | - | Act as two-centre phase-transfer catalysts. thieme-connect.com |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. tandfonline.com In the synthesis of this compound and related compounds, several green approaches have been explored.

The use of greener solvents is a key aspect of sustainable synthesis. acs.org For instance, dimethyl carbonate (DMC) has been employed as a green solvent for the iodine-catalyzed 3-sulfenylation of indoles. rsc.org Water is also an attractive solvent, and some catalytic reactions of indoles can be performed in aqueous media. beilstein-journals.org Solvent-free reaction conditions represent an even greener alternative, and the synthesis of bis(indolyl)methanes has been achieved under solvent-free conditions using nano-TiO2 as a catalyst. beilstein-journals.org

The choice of catalyst can also contribute to the greenness of a process. The use of reusable catalysts, such as the ceria/vinylpyridine nanocomposite for bis(indolyl)methane synthesis, reduces waste and cost. beilstein-journals.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. tandfonline.comtandfonline.com A patent describes a green synthesis method for 5-bromoindole that involves a cleaning bromination reaction, suggesting milder conditions and reduced environmental impact compared to traditional methods. google.com Furthermore, the N-detosylation of indoles using phase transfer catalysis in a non-alcoholic solvent system is considered a green method as it prevents the formation of toxic byproducts. acs.org

Chemical Reactivity and Mechanistic Transformations of 5 Bromomethyl 1h Indole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group is an excellent electrophile due to the electron-withdrawing nature of the bromine atom and the relative stability of the resulting benzylic carbocation intermediate. This makes it highly susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines)

5-(Bromomethyl)-1H-indole readily undergoes nucleophilic substitution with various nitrogen-based nucleophiles, such as primary and secondary amines, to afford the corresponding 5-(aminomethyl)-1H-indole derivatives. smolecule.com These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. For instance, reactions with piperidine (B6355638), morpholine, or 1,2,3,4-tetrahydroisoquinoline (B50084) in a solvent like DMF lead to high yields of the respective substituted products. nih.gov The synthesis of primary amines can be achieved in a two-step process involving an initial reaction with an azide (B81097) source followed by reduction. nih.gov

The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion in an SN2-type fashion.

Table 1: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Piperidine | DMF | 5-(Piperidin-1-ylmethyl)-1H-indole | nih.gov |

| Morpholine | DMF | 5-(Morpholin-4-ylmethyl)-1H-indole | nih.gov |

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols)

Similarly, oxygen-based nucleophiles like alcohols and alkoxides can react with this compound to form 5-(alkoxymethyl)-1H-indole derivatives. smolecule.com These reactions often require a base to deprotonate the alcohol, thereby increasing its nucleophilicity. The reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide, for example, yields 7-bromo-4-(methoxymethyl)-2-methylindole in good yields. rsc.org

Reactions with Carbon-Based Nucleophiles

Carbon-based nucleophiles, such as enolates and organometallic reagents, can also be employed to form new carbon-carbon bonds at the 5-position of the indole (B1671886) ring. For instance, the alkylation of the anion of the Schöllkopf chiral auxiliary with a 3-(bromomethyl)indole derivative proceeds efficiently. rsc.org While direct examples with this compound are less commonly reported in introductory literature, the principle of alkylating carbon nucleophiles is a fundamental transformation in organic synthesis. luc.edu

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound, while primarily reactive in nucleophilic substitution, can also participate in certain transition metal-catalyzed cross-coupling reactions, although the C(sp³)-Br bond is generally less reactive in these transformations than a C(sp²)-Br bond. More commonly, the bromo- or iodo-analogs at the 5-position of the indole ring are used as substrates for these reactions. However, the bromomethyl group can be a precursor to organometallic reagents suitable for cross-coupling.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. researchgate.netnih.govscirp.org While direct Suzuki-Miyaura coupling of this compound is not the standard approach, related 5-bromoindole (B119039) derivatives are frequently used. researchgate.net For example, the coupling of 5-bromoindole with phenylboronic acid catalyzed by ligand-free palladium nanoparticles has been demonstrated. researchgate.net The general utility of this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents onto the indole core. nih.govresearchgate.net The reaction conditions are generally mild, and the tolerance for various functional groups is high. nih.gov

Table 2: Representative Suzuki-Miyaura Cross-Coupling of Bromoindoles

| Indole Substrate | Boronic Acid/Ester | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Bromoindole | Phenylboronic acid | Ligand-free Pd-nanoparticles | 5-Phenyl-1H-indole | researchgate.net |

| 3-Chloroindazole | 5-Indole boronic acid | Pd source, ligand, K₃PO₄, dioxane/H₂O, 100 °C | 3-(1H-Indol-5-yl)-1H-indazole | nih.gov |

| 4-Bromoanisole | Various alkoxyethyltrifluoroborates | PdCl₂(AtaPhos)₂, Cs₂CO₃, toluene/H₂O, 100 °C | para-Alkoxyethylanisole | nih.gov |

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira cross-coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for introducing alkyne functionalities into organic molecules. nih.govnih.govnih.gov As with the Suzuki-Miyaura reaction, 5-bromoindole is a more typical substrate than this compound for this transformation. researchgate.net The reaction of 5-bromoindole with phenylacetylene, for instance, yields 5-(phenylethynyl)-1H-indole. researchgate.net The conditions for Sonogashira couplings can often be mild, sometimes even proceeding at room temperature in aqueous media. wikipedia.org

Table 3: Examples of Sonogashira Cross-Coupling with Bromoindoles

| Indole Substrate | Alkyne | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Bromoindole | Phenylacetylene | Pd catalyst, Cu(I) cocatalyst, base | 5-(Phenylethynyl)-1H-indole | researchgate.net |

| 6-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | Nickel catalyst | 6-(Phenylethynyl)-1-(phenylsulfonyl)-1H-indole | nih.gov |

Heck Cross-Coupling Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene in the presence of a base. organic-chemistry.orgrsc.org While direct Heck reactions on this compound are not extensively documented in readily available literature, the principles of the Heck reaction can be applied to its derivatives. The reactivity of the C-Br bond in the bromomethyl group is generally higher than that of the indole N-H or C-H bonds under typical Heck conditions. However, the aryl halides of indole are more commonly employed as substrates in Heck reactions. For instance, 5-iodo and 5-bromoindoles undergo Heck cross-coupling with various alkenes. nih.gov

The general mechanism of the Heck reaction involves the oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the substituted alkene product, and reductive elimination regenerates the active palladium(0) catalyst. rsc.org

A plausible, though less common, application would involve using this compound as the halide partner. The reaction would likely proceed as shown in the table below, coupling with an alkene to form a new C-C bond at the methylene (B1212753) carbon.

Table 1: Plausible Heck Reaction with this compound

| Reactant 1 | Reactant 2 (Alkene) | Catalyst System | Base | Product |

| This compound | Alkene (e.g., Acrylate) | Pd(OAc)₂, Phosphine (B1218219) Ligand | Amine Base (e.g., Et₃N) | 5-(Alkenylmethyl)-1H-indole |

In practice, intramolecular Heck reactions of indole derivatives are more frequently reported. acs.orgresearchgate.net These reactions are pivotal in synthesizing complex polycyclic systems by forming a new ring structure. researchgate.net For example, an appropriately substituted indole with a tethered alkene can undergo intramolecular cyclization via a Heck reaction to form fused ring systems. acs.org

Stille Cross-Coupling Reactions

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that joins an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and is widely used in organic synthesis. sigmaaldrich.comresearchgate.net

In the context of this compound, the bromomethyl group can serve as the electrophilic partner in a Stille coupling. The reaction would involve an organostannane, which provides the nucleophilic carbon group. The general form of this reaction is the coupling of an sp²-hybridized organic group from the organostannane with the sp³-hybridized carbon of the bromomethyl group. wikipedia.org

The catalytic cycle of the Stille reaction typically involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the tin reagent to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. wikipedia.org

Table 2: Representative Stille Cross-Coupling with this compound

| Electrophile | Organostannane Reagent | Catalyst System | Product |

| This compound | R-Sn(Alkyl)₃ (R = Aryl, Vinyl) | Pd(PPh₃)₄ | 5-(Arylmethyl)-1H-indole or 5-(Vinylmethyl)-1H-indole |

The choice of ligands and additives can be crucial for the success of Stille couplings. While a broad range of organostannanes can be used, those with aryl, vinyl, or allyl groups are common. libretexts.org The toxicity of organotin compounds is a significant drawback of this method. organic-chemistry.org

Negishi Cross-Coupling Reactions

The Negishi coupling is a powerful transition metal-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc compound with an organic halide or triflate. wikipedia.org This reaction is notable for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgrsc.org

For this compound, the bromomethyl group acts as the electrophilic component. The reaction would pair it with an organozinc reagent, which serves as the nucleophilic partner. uni-muenchen.de The versatility of the Negishi coupling allows for the introduction of a wide array of substituents at the 5-position of the indole ring. organic-chemistry.org

The mechanism of the Negishi coupling follows a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. rsc.org Both palladium and nickel catalysts are effective for this transformation. wikipedia.org

Table 3: Illustrative Negishi Cross-Coupling of this compound

| Electrophile | Organozinc Reagent | Catalyst | Product |

| This compound | R-ZnX (R = Alkyl, Aryl, Vinyl) | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 5-(Substituted-methyl)-1H-indole |

The organozinc reagents can be prepared in situ from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide, such as ZnCl₂ or ZnBr₂. researchgate.net This allows for a one-pot procedure for the cross-coupling reaction. organic-chemistry.org The Negishi reaction has been successfully applied in the synthesis of complex molecules, including natural products. wikipedia.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgwikipedia.org While this reaction typically involves aryl halides, the principles can be extended to benzylic halides like this compound for the synthesis of N-substituted aminomethyl indoles.

The reaction mechanism involves the oxidative addition of the organic halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the desired amine product and regenerate the Pd(0) catalyst. wikipedia.org

Table 4: Buchwald-Hartwig Amination with this compound

| Halide | Amine | Catalyst System | Base | Product |

| This compound | R¹R²NH (Primary or Secondary Amine) | Pd₂(dba)₃, Phosphine Ligand (e.g., XPhos) | Strong, non-nucleophilic base (e.g., NaOtBu) | 5-((R¹,R²-amino)methyl)-1H-indole |

The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination, with sterically hindered and electron-rich phosphine ligands often providing the best results. researchgate.netambeed.com The reaction is compatible with a broad range of primary and secondary amines, including anilines and heterocyclic amines. libretexts.orgwikipedia.org This method provides a direct route to aminomethylated indoles, which are important structural motifs in medicinal chemistry.

Intramolecular Cyclization and Annulation Processes

Domino and Cascade Reactions for Polycyclic System Formation

Domino reactions, also known as cascade or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need for isolating intermediates. wikipedia.org this compound and its derivatives are valuable precursors for initiating such cascades to construct complex polycyclic systems. rsc.org

A notable example involves the Lewis acid-mediated domino reaction of bromomethyl indoles with arenes or heteroarenes. rsc.org In the presence of a Lewis acid like ZnBr₂, an initial Friedel-Crafts alkylation of the arene with the bromomethyl indole occurs. This is followed by a thermal 1,5-hydrogen shift, an electrocyclization, and subsequent aromatization to yield carbazole (B46965) derivatives in good yields. rsc.org

Another strategy involves the iron-catalyzed cycloaddition of indole derivatives. For instance, substituted indole methyl benzaldehyde (B42025) derivatives can undergo an Fe-catalyzed domino reaction sequence to produce substituted benzo[b]carbazole derivatives. rsc.org These cascade processes are highly efficient in building molecular complexity from relatively simple starting materials. wikipedia.orgacs.org

Table 5: Domino Reaction for Carbazole Synthesis

| Starting Material | Reagent | Catalyst/Mediator | Key Steps | Product |

| Bromomethyl indole derivative | Arene/Heteroarene | ZnBr₂ | Friedel-Crafts alkylation, 1,5-H shift, Electrocyclization, Aromatization | Substituted Carbazole |

Electrophilic Aromatic Substitution Pathways

Intramolecular electrophilic aromatic substitution is a key strategy for the synthesis of fused indole ring systems. luc.eduwikipedia.org In derivatives of this compound, the bromomethyl group, or a group derived from it, can act as the electrophile that attacks an electron-rich position on the indole ring or an appended aromatic ring. dalalinstitute.comresearchgate.net

For an intramolecular reaction to occur, the this compound must be appropriately substituted with a nucleophilic moiety. For example, if the indole nitrogen is attached to a group that can be attacked by the electrophilic carbon of the CH₂Br group, a cyclization can occur. More commonly, the bromomethyl group is first converted to another functional group that then participates in the cyclization.

A classic example is the Pictet-Spengler reaction, though it typically involves tryptamine (B22526) derivatives. wikipedia.org A conceptually similar approach would involve tethering a nucleophilic group to the indole that can be attacked by the electrophilic center generated from the bromomethyl group.

The indole ring itself is nucleophilic, particularly at the C3 position, and can participate in electrophilic substitution reactions. nih.gov If a suitable tether connects the 5-position to another part of the molecule, an intramolecular cyclization onto the C4 or C6 position of the indole ring could be envisioned, leading to the formation of a new fused ring.

Table 6: General Scheme for Intramolecular Electrophilic Aromatic Substitution

| Precursor | Reaction Type | Conditions | Product |

| This compound with a tethered nucleophile | Intramolecular Friedel-Crafts type reaction | Lewis or Brønsted acid | Fused polycyclic indole |

Functional Group Interconversions Involving the Bromomethyl Group

The bromomethyl group at the C5 position of the indole ring is a versatile synthetic handle, primarily due to the lability of the bromine atom, which acts as a good leaving group in nucleophilic substitution reactions. This reactivity allows for the conversion of the bromomethyl group into a wide array of other functional groups, making this compound a valuable intermediate in the synthesis of more complex molecules. smolecule.com

The primary mechanism for these transformations is the SN2 reaction, where a nucleophile attacks the electrophilic benzylic carbon, displacing the bromide ion. The reactivity of the compound can be influenced by substitution on the indole nitrogen. For instance, protecting the nitrogen with a phenylsulfonyl group can enhance the stability of the indole ring and direct the course of reactions. Similarly, a tert-butoxycarbonyl (Boc) protecting group is often employed on the indole nitrogen to modulate reactivity and improve solubility in organic solvents. smolecule.com

Common functional group interconversions include reactions with:

Amines: Reaction with primary or secondary amines leads to the formation of 5-(aminomethyl)-1H-indole derivatives. For example, piperidine has been used to synthesize the corresponding 5-(piperidin-1-ylmethyl)-1H-indole. google.com

Thiols: Thiolates react readily to form 5-(thioether)-1H-indole compounds. For instance, thiophenol can be used to generate 5-(phenylthiomethyl)-1H-indole derivatives. google.com

Azides: Sodium azide is a common reagent used to introduce the azido (B1232118) group, yielding 5-(azidomethyl)-1H-indole, which can be further reduced to the primary amine. smolecule.com

Cyanide: Displacement with a cyanide source provides 5-(cyanomethyl)-1H-indole, a precursor to carboxylic acids, amides, and amines.

Alcohols and Phenols: Alkoxides and phenoxides react to form the corresponding ether derivatives. smolecule.comgoogle.com

Carboxylates: Reaction with carboxylate salts can yield ester derivatives.

The following table summarizes representative functional group interconversions starting from this compound or its N-protected analogues.

| Nucleophile | Reagent(s) | Product Functional Group | Reference |

| Secondary Amine | Piperidine, Triethylamine, Benzene (B151609) | 5-(Piperidin-1-ylmethyl) | google.com |

| Thiol | Thiophenol | 5-(Phenylthiomethyl) | google.com |

| Azide | Sodium Azide | 5-(Azidomethyl) | smolecule.com |

| Amine | Amines | 5-(Aminomethyl) | smolecule.com |

| Alcohol | Alcohols | 5-(Alkoxymethyl) | smolecule.com |

These reactions are typically carried out in polar aprotic solvents like DMF or DMSO to facilitate the SN2 pathway. The choice of base, if required, and reaction temperature are critical parameters that are optimized to maximize yield and minimize side reactions.

Stereochemical Aspects of Reactions Involving this compound

The compound this compound itself is achiral as it does not possess a stereocenter and cannot exist as enantiomers. Consequently, reactions involving this substrate will not exhibit stereoselectivity unless other chiral elements are introduced. Stereochemical considerations become relevant in the following scenarios:

Reaction with a Chiral Nucleophile: If this compound reacts with an enantiomerically pure nucleophile, the product will be a mixture of diastereomers. The stereocenter(s) on the nucleophile can influence the approach to the electrophilic benzylic carbon, potentially leading to a diastereomeric excess (de) of one product over the other. This is a form of substrate-controlled stereoselection.

Use of a Chiral Auxiliary: A common strategy in asymmetric synthesis is to attach a chiral auxiliary to the achiral substrate. du.ac.in For example, a chiral auxiliary could be attached to the indole nitrogen. This temporarily introduces a stereocenter into the molecule, which can then direct the stereochemical outcome of a subsequent reaction at the bromomethyl group. After the reaction, the auxiliary is removed to yield an enantiomerically enriched or pure product. A notable example in indole chemistry involves the coupling of a 3-(bromomethyl)indole with the anion of a Schollkopf chiral auxiliary derived from D-valine, which proceeded with high diastereoselectivity. rsc.org

Asymmetric Catalysis: A chiral catalyst can create a chiral environment around the substrate, forcing the reaction to proceed through a lower energy transition state for one enantiomer of the product over the other. For instance, chiral isothiourea catalysts have been used for the asymmetric N-acylation of N-aminoindoles, creating N-N axial chirality. rsc.org While not directly involving the bromomethyl group, this illustrates how asymmetric catalysis can be applied to indole systems to induce chirality.

Formation of Atropisomers: In some cases, the introduction of a bulky group via reaction at the bromomethyl position can lead to restricted rotation around a single bond (e.g., the N-C bond or a bond within the new substituent), resulting in atropisomerism. If the barrier to rotation is high enough, stable, separable atropisomers can be formed. The synthesis of N-N axially chiral indole derivatives is an example of this phenomenon. rsc.org

Currently, the literature on stereoselective reactions specifically involving the bromomethyl group of this compound is not extensive. The compound is more commonly used as a non-chiral building block to be incorporated into a larger molecule, where stereochemistry is controlled by other elements within the synthetic route. researchgate.netacs.org For example, its role is often as a simple electrophile in reactions where the stereochemical outcome is dictated by a chiral substrate or catalyst in a different part of the molecule. researchgate.netacs.org

Applications of 5 Bromomethyl 1h Indole in Complex Molecule Synthesis

Role as a Key Intermediate in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, 5-(bromomethyl)-1H-indole serves as a crucial intermediate. The reactivity of the bromomethyl group, a primary benzylic-type halide, makes it an excellent substrate for nucleophilic substitution reactions. This allows for the strategic connection of the indole (B1671886) core to other fragments of a target molecule. Synthetic chemists leverage this reactivity to construct complex molecular backbones that would be difficult to assemble through other methods.

The compound acts as a linchpin, enabling convergent syntheses where different parts of a molecule are prepared separately before being joined. For instance, the indole unit can be elaborated with various functional groups before the bromomethyl handle is utilized for a key bond-forming reaction in a late-stage synthetic step. This approach is fundamental in the preparation of new materials and in the field of medicinal chemistry, where the indole scaffold is a recognized pharmacophore. rsc.org

Construction of Substituted Indole Derivatives for Diversification

The primary application of this compound is as a versatile platform for creating libraries of substituted indole derivatives. The C5-bromomethyl group is a highly reactive handle that can be targeted by a wide range of nucleophiles to achieve diversification. This process allows for the systematic modification of the indole core, which is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a potential therapeutic agent.

By reacting this compound with different nucleophiles, a plethora of new C5-substituted indoles can be generated. This includes the formation of ethers, thioethers, amines, and new carbon-carbon bonds. This diversification is critical for fine-tuning the biological and physical properties of indole-containing compounds.

| Nucleophile | Resulting Functional Group at C5 | Example Product Class |

| Alcohols (R-OH) | Ether (-CH₂-OR) | Alkoxymethyl indoles |

| Thiols (R-SH) | Thioether (-CH₂-SR) | Alkylthiomethyl indoles |

| Amines (R₂NH) | Amine (-CH₂-NR₂) | Aminomethyl indoles |

| Cyanide (CN⁻) | Nitrile (-CH₂-CN) | Indole-5-acetonitrile |

| Carbanions (e.g., malonates) | Alkyl group (-CH₂-R) | Substituted indole-5-propanoates |

Synthesis of Bisindole Scaffolds and Related Polyindolic Compounds

Bisindole and polyindolic compounds are a significant class of natural and synthetic products known for their diverse biological activities. researchgate.netjchemlett.com this compound can serve as an electrophilic partner in reactions with nucleophilic indoles (often at the C3 position) to form methylene-bridged bisindole structures. This reaction forges a direct link between two indole units, creating the core scaffold of many biologically active molecules.

Furthermore, materials functionalized with bromomethyl groups have been employed as effective catalysts to promote the electrophilic substitution reaction between indoles and aldehydes, yielding various bis(indolyl)methanes. researchgate.netacs.org This highlights the fundamental reactivity of the bromomethyl group in facilitating the construction of these complex dimeric structures. The synthesis of unsymmetrical bis(indolyl)methanes can also be achieved through controlled reaction conditions. researchgate.net

| Reactant 1 | Reactant 2 | Resulting Linkage | Bisindole Structure Type |

| This compound | 1H-Indole | C5-CH₂-C3' | 3,5'-Methylenebis(1H-indole) |

| Aldehyde + 1H-Indole | (Catalyst with -CH₂Br groups) | C3-CHR-C3' | Symmetrical Bis(indolyl)methanes |

| 1H-Indole | N-Substituted Indole + Aldehyde | C3-CHR-C3' | Unsymmetrical Bis(indolyl)methanes |

Precursor for Indole Alkaloid Total Synthesis

Indole alkaloids are a large and structurally diverse family of natural products, many of which possess significant pharmacological properties. rsc.orgnih.gov The total synthesis of these complex molecules often relies on the use of functionalized indole building blocks. While many syntheses utilize 3-substituted indoles, this compound is a valuable precursor for alkaloids where connectivity is required at the C5 position of the indole ring.

The synthetic strategy often involves using the bromomethyl group to alkylate a nucleophilic partner, thereby forming a critical carbon-carbon or carbon-heteroatom bond in the alkaloid's framework. For example, in the synthesis of the alkaloid tryprostatin A, a key step involved the coupling of a 3-(bromomethyl)indole derivative with a chiral nucleophile. rsc.org A similar principle applies to this compound, making it a key starting material for accessing specific classes of indole alkaloids and their analogues where a C5-linkage is a defining structural feature. rsc.orgnih.gov

| Alkaloid Class | Key Reaction Involving Bromomethyl Indole | Role of this compound |

| Makaluvamines | Nucleophilic substitution | Provides the indole core for coupling with other heterocyclic fragments. rsc.org |

| Tryprostatins (analogs) | Alkylation of a diketopiperazine anion | Serves as the electrophilic indole fragment to build the core structure. rsc.org |

| Bisindole Alkaloids | Alkylation of a second indole unit | Precursor to form the methylene (B1212753) bridge between two indole moieties. nih.gov |

Utilization in Heterocyclic Ring System Construction

The utility of this compound extends beyond simple substitution to the construction of new heterocyclic rings appended to the indole core. The reactive bromomethyl group can participate in cyclization reactions to form fused or spirocyclic systems.

For instance, the bromomethyl group can be used as an anchor point for building new rings. A synthetic sequence might involve converting the -CH₂Br group into a longer chain with a terminal nucleophile, which then cyclizes back onto the indole ring. Alternatively, it can react with a molecule containing two nucleophilic sites to form a new heterocyclic ring. A relevant example is the use of methyl bromoacetate (B1195939) to cyclize with a thiourea (B124793) derivative to form a thiazolidin-4-one ring, a reaction pathway that could be adapted for this compound to create novel, complex heterocyclic systems. nih.gov Research on related compounds like 5-bromo-isatin has shown that the C5 position is a valuable anchor for constructing new heterocyclic systems through reactions such as 1,3-dipolar cycloadditions, further underscoring the potential of 5-substituted indoles in building molecular complexity. researchgate.netresearchgate.net

Mechanistic Investigations of Biological Activity Associated with 5 Bromomethyl 1h Indole Derivatives

Structure-Activity Relationship (SAR) Studies of Indole-Based Compounds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For indole (B1671886) derivatives, SAR explores how substitutions at various positions on the indole ring influence interactions with biological targets.

Influence of the 5-(Bromomethyl) Moiety on Molecular Recognition

The 5-(bromomethyl) moiety plays a dual role in molecular recognition, influencing both non-covalent and covalent interactions. The position and nature of substituents on the indole ring are known to be critical for biological activity. youtube.com For instance, in the context of non-steroidal anti-inflammatory drugs (NSAIDs), substitutions at the 5-position with groups like methoxy (-OCH3) or fluoro (-F) were found to be more active than unsubstituted analogues. youtube.com

The primary influence of the 5-(bromomethyl) group, however, stems from its nature as a benzylic halide. This group is an electrophilic "warhead," capable of reacting with nucleophilic amino acid residues within a biological target, such as the thiol group of cysteine or the imidazole of histidine. mdpi.commdpi.com This potential for covalent bond formation is a dominant feature in its molecular recognition profile.

The process can be described in two steps:

Covalent Bond Formation: Once the molecule is appropriately oriented, the electrophilic carbon of the bromomethyl group is positioned to react with a nearby nucleophilic residue, forming a stable covalent bond. This covalent interaction anchors the molecule to its target, often leading to irreversible or long-duration inhibition. researchgate.netnih.gov

Therefore, the 5-(bromomethyl) moiety confers a mechanism of action that transitions from reversible recognition to irreversible modification of the target protein. nih.govnih.gov

Impact of Derivatization on Biological Target Interaction

Studies on other indole-based inhibitors have shown that modifications at various positions significantly affect biological activity. For example, in a series of HIV-1 fusion inhibitors, altering the linkage position from the 6-position to the 5-position of the indole ring resulted in a 3- to 4-fold reduction in binding affinity and a 4- to 20-fold decrease in antiviral activity. nih.gov This highlights the sensitivity of target interactions to the precise placement of substituents.

For a 5-(bromomethyl)-1H-indole derivative, derivatization could involve:

Tuning the Electrophilicity: The reactivity of the bromomethyl "warhead" can be modulated. While the bromomethyl group is a potent alkylating agent, its reactivity can be subtly altered by the electronic effects of other substituents on the indole ring. Electron-withdrawing groups could potentially increase its electrophilicity, while electron-donating groups could decrease it.

The following interactive table illustrates hypothetical SAR data for a series of this compound derivatives targeting a hypothetical enzyme, showing how modifications could impact binding affinity and inactivation rate.

| Compound ID | R1 (N1-position) | R2 (C2-position) | Ki (μM) | kinact (min-1) | kinact/Ki (M-1s-1) |

| A-1 | -H | -H | 15.2 | 0.8 | 877 |

| A-2 | -CH₃ | -H | 12.5 | 0.9 | 1200 |

| A-3 | -H | -Phenyl | 2.1 | 1.5 | 11905 |

| A-4 | -H | -Phenyl-COOH | 0.8 | 1.6 | 33333 |

Molecular Interactions with Biological Targets (Enzymes, Receptors, Nucleic Acids)

The interaction of this compound derivatives with biological targets is a multi-faceted process defined by both initial reversible binding and subsequent covalent modification.

Investigation of Binding Affinities and Modes

The binding of a covalent inhibitor like a this compound derivative is characterized by its two-step mechanism. researchgate.net Molecular docking studies can be employed to predict the initial, non-covalent binding pose. These computational models help visualize how the indole scaffold fits into the active or allosteric site of a target protein, such as an enzyme or receptor. mdpi.com

For example, docking studies of various indole derivatives have successfully predicted binding modes. In a series of EGFR tyrosine kinase inhibitors based on 5-bromoindole-2-carboxylic acid, specific compounds showed strong binding energies, which correlated with their in vitro antiproliferative activity. nih.gov Similarly, for a this compound derivative, docking would aim to identify poses where the bromomethyl group is positioned near a nucleophilic residue (e.g., Cys, Lys, Ser).

The binding affinity is quantified by two key parameters:

Ki (Inhibition Constant): Represents the affinity of the initial non-covalent complex. A lower Ki indicates tighter initial binding.

kinact (Rate of Inactivation): Represents the first-order rate constant for the formation of the covalent bond, leading to target inactivation.

The following interactive table provides representative binding and activity data for known indole-based inhibitors against various targets, illustrating the range of potencies that can be achieved through derivatization.

| Compound Class | Target Enzyme | Moiety | IC50 / Ki | Reference |

| 2-Aryl-1H-indole | NorA Efflux Pump | 5-Nitro | 1.9 µM | nih.gov |

| Bisindole | HIV-1 gp41 | 5-5' Linkage | KI = 4.8 µM | nih.gov |

| 5-Bromoindole (B119039) derivative | EGFR Tyrosine Kinase | 5-Bromo | IC50 = 0.11 µM | nih.gov |

| Indole Acetic Acid | Cyclooxygenase (COX) | 5-Methoxy | N/A | youtube.com |

This table presents data for related indole compounds to provide context for potential affinities.

Elucidation of Enzyme Inhibition Mechanisms

The primary mechanism of enzyme inhibition by this compound derivatives is targeted covalent inactivation. This mechanism offers several advantages in drug design, including high potency and prolonged duration of action, as the biological effect is tied to the resynthesis rate of the target enzyme rather than the pharmacokinetic profile of the drug. nih.gov

The process unfolds as follows:

Reversible Complex Formation: The inhibitor (I) binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I).

Covalent Modification: The nucleophilic residue in the enzyme's active site attacks the electrophilic methylene (B1212753) carbon of the bromomethyl group in a substitution reaction, displacing the bromide ion. This forms an irreversible, covalently modified enzyme (E-I).

This can be represented by the equation: E + I ⇌ E·I → E-I

This mechanism is characteristic of targeted covalent inhibitors, which are increasingly being developed for targets like protein kinases. mdpi.comchemrxiv.org For example, several approved kinase inhibitors function by covalently modifying a non-catalytic cysteine residue in the ATP-binding pocket. mdpi.com A this compound derivative could function similarly, with its indole scaffold providing the necessary non-covalent interactions to direct the reactive "warhead" to a specific nucleophile within the kinase.

Mechanisms of Receptor Binding and Modulation

When targeting G protein-coupled receptors (GPCRs) or other receptors, this compound derivatives can act as covalent antagonists or allosteric modulators.

Covalent Antagonism: If the derivative's scaffold has an affinity for the receptor's orthosteric binding site (where the endogenous ligand binds), the 5-(bromomethyl) group can form a covalent bond with a residue in or near this site. This results in permanent blockage of the binding pocket, leading to irreversible antagonism.

Covalent Allosteric Modulation: Allosteric modulators bind to a site topographically distinct from the orthosteric site. d-nb.info A covalent allosteric modulator based on the this compound scaffold could permanently alter the receptor's conformation. This covalent modification could lock the receptor in an inactive state (negative allosteric modulation) or a sensitized state (positive allosteric modulation), leading to a long-lasting change in the receptor's response to its endogenous ligand.

The development of such covalent modulators is an emerging area in pharmacology, offering the potential for highly specific and durable therapeutic effects.

Research on Potential Modulators of Cellular Pathways (e.g., Apoptosis, Autophagy)

Derivatives of the indole nucleus have been extensively investigated for their ability to influence fundamental cellular processes such as apoptosis and autophagy. By targeting key proteins and signaling pathways, these compounds offer promising avenues for therapeutic intervention in various diseases.

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Consequently, agents that interfere with microtubule dynamics are potent anticancer drugs. nih.gov A variety of indole derivatives have been identified as effective inhibitors of tubulin polymerization, primarily by interacting with the colchicine binding site on β-tubulin. mdpi.com

Research has shown that 3-trifluoroacetyl substituted 7-acetamido-2-aryl-5-bromoindoles exhibit significant cytotoxicity against cancer cell lines and inhibit tubulin polymerization. researchgate.net Molecular docking studies predict that these compounds bind within the colchicine-binding domain at the α,β-tubulin interface. researchgate.net The mechanism of inhibition involves the disruption of microtubule assembly, which leads to a halt in the cell cycle at the G2/M phase and subsequently induces apoptosis. nih.gov

The structure-activity relationship (SAR) of these indole-based inhibitors highlights several key features. For instance, arylthioindoles (ATIs) with a halogen atom at the 5-position of the indole ring show potent inhibition of tubulin assembly. mdpi.com The 3,4,5-trimethoxyphenyl (TMP) group, a common feature in many colchicine site inhibitors like Combretastatin A-4, is often incorporated into indole derivatives to enhance their binding affinity and antiproliferative effects. nih.gov The TMP moiety typically establishes hydrogen bonds with residues such as CYSβ241, while the indole core engages in hydrophobic interactions within the binding pocket. nih.gov

| Compound | Modification | Tubulin Polymerization IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 1k (Sulfur atom-spaced TMP derivative) | 7-heterocyclyl-1H-indole | 0.58 ± 0.06 | nih.gov |

| Compound 9 (Benzimidazole-indole hybrid) | Benzimidazole skeleton between TMP and indole | 1.5 ± 0.56 | nih.gov |

| (+)-6c (Dihydroxyindolo[2,1-alpha]isoquinoline) | 6-butyl-12-formyl-3,9-dihydroxy | 3.1 ± 0.4 | nih.gov |

| (+)-6b (Dihydroxyindolo[2,1-alpha]isoquinoline) | 6-propyl-12-formyl-3,9-dihydroxy | 11 ± 0.4 | nih.gov |

The entry of the human immunodeficiency virus type 1 (HIV-1) into host cells is a critical step in its lifecycle and a prime target for antiretroviral therapy. This process is mediated by the viral envelope glycoprotein gp41, which facilitates the fusion of viral and cellular membranes. A key event in this process is the formation of a six-helix bundle (6-HB) by the N-heptad repeat (NHR) and C-heptad repeat (CHR) regions of gp41. acs.org

A series of indole-based compounds have been developed as small-molecule fusion inhibitors that specifically target a conserved hydrophobic pocket on the NHR of gp41. nih.govacs.org By binding to this pocket, these inhibitors disrupt the interaction between the NHR and CHR, thereby preventing the formation of the 6-HB and blocking viral entry. acs.orgnih.gov This mechanism is distinct from that of peptide-based fusion inhibitors like Enfuvirtide (T-20). nih.gov

Structure-based drug design has led to the optimization of these indole derivatives. Docking studies show that the flexible indole scaffold can conform to the contours of the hydrophobic pocket, mimicking the interactions of natural peptide inhibitors. nih.gov The binding affinity of these compounds for the gp41 pocket strongly correlates with their ability to inhibit cell-cell fusion and viral replication, confirming the validity of this target. nih.govacs.org Potent inhibitors have been developed that exhibit activity at sub-micromolar concentrations against both laboratory-adapted and T-20 resistant HIV-1 strains. acs.org

| Compound | Binding Affinity (KD, µM) | Cell-Cell Fusion EC₅₀ (µM) | Live Virus Replication EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Inhibitor 6j | 0.6 | 0.2 | 0.2 | acs.org |

The rise of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents with new mechanisms of action. Indole derivatives have emerged as promising candidates, targeting essential bacterial processes that are not exploited by traditional antibiotics.

FtsZ Inhibition: The Filamenting temperature-sensitive mutant Z (FtsZ) protein, a bacterial homolog of eukaryotic tubulin, is a key component of the cell division machinery. nih.gov It polymerizes at the future division site to form the Z-ring, which serves as a scaffold for the recruitment of other division proteins. nih.gov The essential and highly conserved nature of FtsZ makes it an attractive target for new antibiotics. nih.gov

Several indole-core compounds have been identified as inhibitors of FtsZ. nih.govnih.gov The mechanism of action involves the disruption of FtsZ polymerization and the inhibition of its GTPase activity. nih.govnih.gov This interference prevents the formation of a functional Z-ring, leading to filamentation of the bacterial cells and ultimately cell death. nih.gov Molecular modeling suggests that these indole derivatives bind to the interdomain cleft of the FtsZ protein. nih.govnih.gov For example, the compound (E)-2-((1-(Phenylsulfonyl)-5-(4-(trifluoromethyl)phenyl)-1H-indol-3-yl)methylene) hydrazine-1-carboximidamide hydrochloride (CZ74) showed potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the range of 2–4 µg/mL. nih.govnih.gov

Cystathionine γ-lyase (CGL) Inhibition: Bacterial cystathionine γ-lyase (bCSE) is a key enzyme in the production of hydrogen sulfide (H₂S) in many pathogenic bacteria. nih.govmdpi.com H₂S is involved in protecting bacteria from oxidative stress and contributes to antibiotic resistance. Therefore, inhibiting bCSE can enhance the sensitivity of bacteria to existing antibiotics. nih.govmdpi.com

Selective indole-based inhibitors of bCSE have been developed, with some using 6-bromoindole as a core building block. nih.gov These inhibitors, such as (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid (NL2), have shown promise in potentiating the effects of antibiotics against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govmdpi.com The development of these inhibitors provides a novel strategy to combat antibiotic resistance by targeting bacterial defense mechanisms. nih.govnih.gov

| Compound | Target | Organism | Activity (MIC) | Reference |

|---|---|---|---|---|

| CZ74 | FtsZ | Gram-positive bacteria (e.g., MRSA) | 2–4 µg/mL | nih.govnih.gov |

| NL1 | bCSE | Pathogenic bacteria | Enhances antibiotic sensitivity | nih.gov |

| NL2 | bCSE | Pathogenic bacteria | Enhances antibiotic sensitivity | nih.govmdpi.com |

Exploration of Indole Derivatives in Agrochemical Research (Mechanistic Focus)

The indole scaffold is a valuable framework in the discovery of new agrochemicals, including fungicides, insecticides, and herbicides. acs.orgresearcher.life The versatility of the indole ring allows for modifications at multiple sites, leading to compounds that can interact with various biological targets in pathogens, pests, and weeds. acs.orgresearcher.life

Mechanistic studies have revealed diverse modes of action for indole derivatives in agricultural applications. As fungicides, certain derivatives have been shown to disrupt mitochondrial function in fungi like Rhizoctonia solani, affecting the mitochondrial membrane potential and interfering with DNA synthesis. rhhz.net In the realm of plant antivirals, indole compounds can inhibit the assembly of viruses like the tobacco mosaic virus (TMV) by interacting strongly with the viral coat protein. rhhz.net Other derivatives can induce plant defense responses by increasing the activity of defense-related enzymes such as superoxide dismutase (SOD), peroxidase (POD), and phenylalanine ammonia-lyase (PAL). rhhz.net

Structure-activity relationship studies are crucial for optimizing the efficacy of these agrochemicals. For instance, in the development of fungicides, the introduction of small substituents like halogen atoms at the 4-position of the indole ring can significantly enhance activity, whereas substitutions at the 2-position often reduce it. acs.org The inherent bioactivity of the indole nucleus, stemming from its similarity to natural molecules like the plant hormone indole-3-acetic acid (IAA), provides a strong foundation for its continued exploration in the development of novel and effective agricultural products. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for 5 Bromomethyl 1h Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of 5-(bromomethyl)-1H-indole. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise arrangement of atoms and their connectivity within the molecule can be established.

High-Resolution 1H NMR and 13C NMR Techniques

High-resolution ¹H NMR and ¹³C NMR are fundamental for the initial characterization of this compound.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, a characteristic singlet is observed for the two protons of the bromomethyl group (-CH₂Br). The aromatic protons of the indole (B1671886) ring system give rise to signals in the aromatic region of the spectrum.

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms. The spectrum for this compound will show distinct signals for the carbon of the bromomethyl group, as well as for the carbons within the indole core. For instance, in a related compound, 3-bromo-5-(bromomethyl)-1H-indole, the bromomethyl carbon appears at a specific chemical shift, and the aromatic carbons can also be assigned.

| Compound | Technique | Solvent | Chemical Shift (δ) ppm |

|---|---|---|---|

| 3-Bromo-5-(bromomethyl)-1H-indole | ¹H NMR | - | 4.45 (s, 2H, CH₂Br), 7.25–7.80 (aromatic protons) |

| ¹³C NMR | - | - |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

To gain deeper insights into the molecular structure and confirm connectivity, a series of two-dimensional (2D) NMR experiments are employed. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. creative-biostructure.com In this compound, COSY spectra would show correlations between the coupled protons on the indole ring, helping to assign their specific positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. creative-biostructure.com For this compound, the HSQC spectrum would show a cross-peak connecting the proton signal of the -CH₂Br group to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.net NOESY can provide valuable information about the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. iajps.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the unambiguous determination of the molecular formula. For instance, in the analysis of 3-bromo-5-(bromomethyl)-1H-indole, an [M+H]⁺ peak at m/z 288.97 was observed via HPLC-MS, confirming its molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing mixtures containing this compound. nih.gov The liquid chromatography component separates the individual components of the mixture, which are then introduced into the mass spectrometer for detection and identification. This is particularly useful for monitoring reaction progress, assessing product purity, and identifying any byproducts or impurities. Indole and its derivatives can be effectively analyzed using LC-MS/MS methods. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. americanpharmaceuticalreview.comupmc.fr

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretch of the indole ring, C-H stretches of the aromatic and methyl groups, and the C-Br stretch of the bromomethyl group. iajps.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, which are crucial for a complete structural elucidation. For complex heterocyclic molecules like indole derivatives, X-ray crystallography can confirm stereochemistry, reveal intermolecular interactions such as hydrogen bonding, and provide insights into the crystal packing.

While specific crystallographic data for this compound is not prominently available in the reviewed literature, the technique has been successfully applied to closely related bromo-indole derivatives, demonstrating its power in structural analysis within this chemical class. For instance, the crystal structure of a complex indole derivative, 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] researchgate.netsielc.comdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole, was determined and shown to crystallize with a chloroform (B151607) solvent molecule. nih.gov In this study, X-ray analysis revealed the intricate details of the molecular conformation and the various weak intermolecular interactions, including C—H⋯O, C—H⋯Cl, C—H⋯π, and C—Br⋯π, that stabilize the crystal lattice. nih.gov

Another example is the analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. eurjchem.comresearchgate.net Its crystal structure was solved by single X-ray crystallography, revealing a triclinic crystal system with the space group P-1. eurjchem.comresearchgate.net The detailed structural information obtained from such analyses is invaluable for understanding structure-activity relationships and for rational drug design. The application of X-ray crystallography to these related compounds underscores its potential and importance for characterizing the solid-state structure of this compound.

Chromatographic Methods for Purification and Purity Assessment in Research Contexts

Chromatographic techniques are indispensable tools in synthetic organic chemistry for the separation, purification, and assessment of the purity of compounds. In the context of research involving this compound, both column chromatography and thin-layer chromatography (TLC) are routinely employed.

Column Chromatography Techniques

Column chromatography is a preparative technique used to separate and purify desired compounds from a reaction mixture based on the differential adsorption of components to a stationary phase. For indole derivatives, silica (B1680970) gel is the most common stationary phase due to its polarity and effectiveness in separating compounds of varying polarities. rsc.orgnih.govrsc.org The separation is achieved by eluting the mixture through the column with a solvent system (mobile phase), where less polar compounds typically elute faster than more polar ones.

The choice of eluent is critical for achieving good separation. A combination of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is frequently used. The polarity of the mobile phase is often optimized to ensure a significant difference in the retention factors (Rf) of the target compound and its impurities. For instance, in the synthesis of various indole derivatives, purification is often achieved using silica gel column chromatography with solvent systems like petroleum ether/ethyl acetate or dichloromethane/hexane. rsc.orgrsc.org

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| 2,3-Difunctionalized indoles | Silica gel | Petroleum ether/Ethyl acetate | rsc.org |

| 3-Substituted-1H-imidazol-5-yl-1H-indoles | Silica gel | CH2Cl2/MeOH (99:1 to 9:1) | nih.gov |

| C3OPV (an oligo(p-phenylenevinylene) derivative) | Silica gel | CH2Cl2/Hexane (3:1 v/v) | rsc.org |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used extensively in research to monitor the progress of chemical reactions. youtube.comresearchgate.net It allows chemists to quickly determine if the starting materials have been consumed and if the desired product is being formed. rsc.orgnih.gov

In a typical TLC analysis for a reaction involving this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel). The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent (eluent). The solvent moves up the plate by capillary action, and the components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. youtube.com

The position of the compounds on the developed plate is visualized, often using a UV lamp, as indole rings are typically UV-active. libretexts.org By comparing the spot corresponding to the reaction mixture with spots of the starting materials, a researcher can assess the reaction's progress. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. youtube.com The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify and distinguish between compounds on a TLC plate. youtube.com

| Application | Technique | Key Observations | Reference |

|---|---|---|---|

| Monitoring synthesis of 2,3-difunctionalized indoles | TLC | Reaction completion is indicated by the consumption of starting material. | rsc.org |

| Monitoring synthesis of a potential ligand | TLC | The progress of the reaction was monitored until completion. | nih.gov |

| General reaction progress | TLC | Provides a quick (~5 minute), cheap, and easy way to determine if a reaction is complete. | youtube.com |

Computational and Theoretical Studies on 5 Bromomethyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. researchgate.net These methods can be used to determine the distribution of electron density, identify the most reactive sites, and predict the molecule's stability. For indole (B1671886) derivatives, these calculations help in understanding their interaction with biological targets. mdpi.comresearchgate.net

Studies on related indole compounds have utilized DFT to calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO and LUMO frontiers are crucial in determining the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net

For 5-(bromomethyl)-1H-indole, the presence of the electron-withdrawing bromomethyl group at the C5 position is expected to influence the electronic distribution of the indole ring. This can be quantified through quantum chemical calculations, providing insights into its reactivity in nucleophilic substitution reactions, a common pathway for its derivatization. mdpi.com

Table 1: Calculated Quantum Chemical Parameters for a Related Bipyrazole Derivative This table presents data for a different compound, 3-(bromomethyl)-5,5'-dimethyl-1'H-1,3'-bipyrazole, to illustrate the types of parameters obtained from quantum chemical calculations.

| Parameter | Value |

| EHOMO (eV) | -6.23 |

| ELUMO (eV) | -1.12 |

| Energy Gap (ΔE) (eV) | 5.11 |

| Dipole Moment (µ) (Debye) | 3.45 |

| Electronegativity (χ) (eV) | 3.68 |

| Global Hardness (η) (eV) | 2.56 |

| Global Softness (σ) (eV⁻¹) | 0.39 |

| Source: Adapted from a theoretical study on bipyrazole derivatives. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility. biorxiv.org For a molecule like this compound, MD simulations can reveal the preferred orientations of the bromomethyl group relative to the indole ring. This conformational landscape is critical for understanding how the molecule might fit into a receptor's binding site. core.ac.uk

The conformational analysis of this compound would involve simulating the molecule in a solvent, such as water, to mimic physiological conditions. The trajectory from the simulation would then be analyzed to identify the most stable conformations and the energy barriers between them. This information is invaluable for subsequent docking studies.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a ligand, such as a derivative of this compound, might interact with a protein target. innovareacademics.in

Prediction of Binding Modes and Affinities

Docking algorithms generate various possible binding poses of a ligand in the active site of a protein and use a scoring function to estimate the binding affinity for each pose. utdallas.edu The pose with the lowest score is generally considered the most likely binding mode. innovareacademics.in The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction. innovareacademics.in